molecular formula C11H15NO3 B2467275 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid CAS No. 299920-96-0

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B2467275
CAS No.: 299920-96-0
M. Wt: 209.245
InChI Key: RKRGKIYAEUWAOG-UHFFFAOYSA-N
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Description

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a furan precursor.

    Methylation and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-furan-2-carboxylic acid: Lacks the pyrrolidine ring.

    4-Pyrrolidin-1-ylmethyl-furan: Lacks the carboxylic acid group.

Uniqueness

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRGKIYAEUWAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952405
Record name 5-Methyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299920-96-0
Record name 5-Methyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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